molecular formula C4H7N3O2 B3387366 Methyl 2-azidopropanoate CAS No. 81629-61-0

Methyl 2-azidopropanoate

Cat. No.: B3387366
CAS No.: 81629-61-0
M. Wt: 129.12 g/mol
InChI Key: SDFZWHGRHVSIDR-UHFFFAOYSA-N
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Description

Methyl 2-azidopropanoate is an organic compound characterized by the presence of an azide group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-azidopropanoate can be synthesized through the reaction of methyl 2-bromopropanoate with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

CH3CHBrCOOCH3+NaN3CH3CHN3COOCH3+NaBr\text{CH}_3\text{CHBrCOOCH}_3 + \text{NaN}_3 \rightarrow \text{CH}_3\text{CHN}_3\text{COOCH}_3 + \text{NaBr} CH3​CHBrCOOCH3​+NaN3​→CH3​CHN3​COOCH3​+NaBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Mechanism of Action

The mechanism of action of methyl 2-azidopropanoate primarily involves the release of nitrogen gas upon thermal decomposition, which drives the formation of various products. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism facilitated by metal catalysts .

Comparison with Similar Compounds

  • Methyl 2-azidoacetate
  • Ethyl 2-azidopropanoate
  • Methyl 2-azidobutanoate

Comparison: Methyl 2-azidopropanoate is unique due to its specific reactivity profile and the ease with which it undergoes thermal decomposition and cycloaddition reactions. Compared to similar compounds, it offers a balance of stability and reactivity that makes it particularly useful in synthetic applications .

Properties

IUPAC Name

methyl 2-azidopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-3(6-7-5)4(8)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFZWHGRHVSIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602175
Record name Methyl 2-azidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81629-61-0
Record name Methyl 2-azidopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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